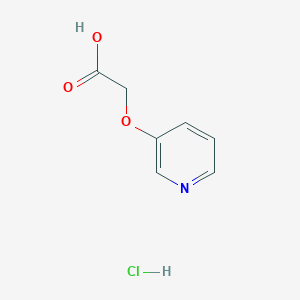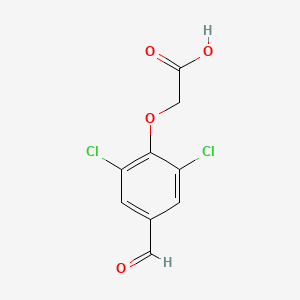![molecular formula C14H9BrF2N2O4S B2695922 N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline CAS No. 1024728-98-0](/img/structure/B2695922.png)
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline, also known as NBS-2-Nitroethenyl-2,4-difluoroaniline, is an organofluorine compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid with a melting point of approximately 196°C. It has a molecular weight of 593.41 g/mol and a molecular formula of C10H6BrF2NO3S.
Applications De Recherche Scientifique
Synthesis of Optically Active Compounds
- Research by Foresti et al. (2003) explored the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes using benzenesulfinic acid. This process involved creating N-acylimines that react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity. These nitro derivatives are crucial for producing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are important building blocks for biologically active compounds (Foresti et al., 2003).
Coupling Reagents for Carboxamide Formation
- Shimagaki et al. (1983) reported that 2-halovinyl aryl sulfones, including compounds similar to the one , reacted with carboxylic acids in the presence of Et3N, forming 2-acyloxyvinyl sulfones. These reagents were effective for the synthesis of peptides and amides, including N-methylanilides (Shimagaki et al., 1983).
Potential Pesticidal Activity
- Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives as potential pesticides. They explored the synthesis starting from 4-chlorothiophenol or 4-halogenphenyl methyl sulfone, producing various derivatives, including 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives (Borys et al., 2012).
Fluorescence Detection Method
- Zhang et al. (2008) developed an indirect fluorescence detection method using compounds such as 2-phenylbenzimidazole-5-sulfonate (PBSA) for the detection of non-fluorescent aromatic compounds, including nitroaromatics. This method showed potential in the analysis and detection of various pharmaceutical compounds (Zhang et al., 2008).
Synthesis of Disperse Dyes
- Peters and Chisowa (1993) researched the synthesis of blue azo disperse dyes using coupling components derived from the reaction of 3-amino-N,N-diethylaniline with acid chlorides, chloroformates, isocyanates, and sulphonylchlorides. The study analyzed the color of these dyes in relation to electronic and steric effects in the substituents (Peters & Chisowa, 1993).
Binding to Reverse Micelles
- Correa et al. (1998) investigated the absorption spectra of nitrodiphenylamine derivatives, including N-[2-(trifluoromethyl)-4-nitrophenyl]-4-nitroaniline, in reversed micelles. This study provided insights into the binding behavior of these compounds in different solvent environments, impacting their solubility and interaction dynamics (Correa, Durantini & Silber, 1998).
Propriétés
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N2O4S/c15-9-1-4-11(5-2-9)24(22,23)14(19(20)21)8-18-13-6-3-10(16)7-12(13)17/h1-8,18H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBOVVMOLHXDSL-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)




![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)



![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)
![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)